(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid
Description
(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a thiazolidinone derivative characterized by a benzylidene group fused to a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety, a thioxo group, and a hydroxybenzoic acid substituent. The Z-configuration of the exocyclic double bond in the benzylidene-thiazolidinone core is critical for biological activity, as observed in structurally related compounds . This compound’s structural features, such as the electron-rich benzo[d][1,3]dioxole and the polar hydroxybenzoic acid group, likely influence its pharmacokinetic properties (e.g., solubility, membrane permeability) and pharmacodynamic interactions (e.g., target binding via hydrogen bonding or π-π stacking) .
Properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6S2/c20-12-7-10(2-3-11(12)17(22)23)19-16(21)15(27-18(19)26)6-9-1-4-13-14(5-9)25-8-24-13/h1-7,20H,8H2,(H,22,23)/b15-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBKSWZBVSXRBR-UUASQNMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the benzo[d][1,3]dioxole moiety enhances its pharmacological profile. The structural formula can be represented as follows:
Research indicates that thiazolidinone derivatives exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : Several studies have shown that thiazolidinones can inhibit specific protein kinases involved in cell signaling pathways, which may contribute to their anti-cancer properties .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help in reducing oxidative stress in cells .
- Anti-inflammatory Effects : Thiazolidinones are known to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound against various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Huh7 D12 | 0.028 | Inhibition of proliferation |
| Caco2 | 0.033 | Induction of apoptosis |
| MDA-MB 231 | 0.045 | Cell cycle arrest |
These results suggest that the compound exhibits potent anti-cancer activity across multiple cell lines.
In Vivo Studies
In vivo studies further support the efficacy of the compound. For instance, animal models treated with this thiazolidinone derivative showed reduced tumor growth and improved survival rates compared to control groups .
Case Studies
- Case Study on Tumor Inhibition : A study involving mice with induced tumors revealed that administration of the compound led to a significant reduction in tumor size over a four-week period. Histological analysis indicated decreased proliferation rates in tumor tissues .
- Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of the compound in models of neurodegeneration. It was observed to reduce neuronal loss and improve cognitive function in treated animals .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid exhibit significant anticancer properties. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma) through mechanisms involving reactive oxygen species generation and mitochondrial membrane potential disruption .
Antibacterial Properties
The compound has also been investigated for its antibacterial activities. In particular, derivatives containing the benzo[d][1,3]dioxole structure have demonstrated inhibitory effects against various bacterial strains by targeting Mur ligases, essential enzymes in bacterial cell wall synthesis . Such properties suggest potential applications in developing new antibacterial agents.
Case Study 1: Anticancer Testing
A study conducted on similar thiazolidinone derivatives revealed that certain compounds exhibited IC50 values lower than traditional chemotherapeutics like cisplatin when tested on colorectal cancer cell lines. This highlights the potential of such compounds in cancer treatment regimens .
Case Study 2: Antibacterial Efficacy
In another investigation, derivatives of benzo[d][1,3]dioxole were synthesized and tested for their antibacterial properties against resistant strains of bacteria. Results indicated that these compounds could serve as lead candidates for developing new antibiotics .
Comparison with Similar Compounds
Research Findings and Implications
- Polar substituents (e.g., hydroxybenzoic acid) improve solubility but may reduce blood-brain barrier penetration .
- Synthetic Optimization: Ethanol with potassium carbonate () or acetic acid with sodium acetate () are optimal for synthesizing Z-isomers, minimizing side reactions .
Q & A
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves refluxing a mixture of 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid derivatives with aromatic aldehydes (e.g., benzo[d][1,3]dioxol-5-ylmethylene) in acetic acid, catalyzed by anhydrous sodium acetate. Key optimizations include:
- Solvent selection : Acetic acid or DMF-acetic acid mixtures improve solubility and reaction efficiency .
- Reaction time : Reflux for 1–2 hours balances yield and purity .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/n-hexane (20:80) tracks reaction progress . Post-synthesis, recrystallization from acetic acid or DMF enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- NMR :
- ¹H NMR : Signals at δ 10–12 ppm (carboxylic acid proton), δ 6.5–7.5 ppm (aromatic protons), and δ 5.5–6.5 ppm (methylene group in thiazolidinone) .
- ¹³C NMR : Carbonyl groups (C=O, C=S) appear at δ 170–190 ppm .
- IR : Strong peaks at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C=S), and ~3400 cm⁻¹ (O-H) .
- Mass spectrometry : Molecular ion peaks confirm the molecular weight (e.g., m/z 455 for C₁₉H₁₃NO₇S₂) .
Q. What are the primary biological activities reported for this compound and its structural analogs?
- Anticancer : Thiazolidinone derivatives inhibit cancer cell proliferation via kinase modulation .
- Anti-inflammatory : Structural analogs suppress COX-2 and TNF-α in vitro .
- Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus) is linked to the thioxothiazolidinone core .
- Antioxidant : The benzodioxole moiety scavenges free radicals .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Bioavailability : Modify the hydroxybenzoic acid moiety to improve solubility (e.g., esterification) .
- Metabolic stability : Use deuterated analogs or prodrugs to reduce hepatic clearance .
- Target validation : Combine knock-out models with proteomics to confirm mechanism-of-action targets .
Q. What strategies enhance specific biological activities while maintaining solubility?
- Thiazolidinone core modifications :
- Introduce electron-withdrawing groups (e.g., -NO₂) to boost anticancer activity .
- Replace the thioxo group with oxo to reduce cytotoxicity .
- Benzodioxole substitutions :
- Methoxy or isobutoxy groups improve membrane permeability .
Q. What experimental designs elucidate mechanisms involving protein kinases or oxidative stress pathways?
- Kinase assays : Use ADP-Glo™ kinase assays to screen inhibition of MAPK or PI3K .
- ROS detection : Employ DCFH-DA probes in cell-based assays to quantify antioxidant activity .
- Transcriptomics : RNA-seq identifies downstream genes (e.g., Nrf2, SOD1) regulated by the compound .
Q. How can discrepancies in melting point or solubility data across studies be addressed?
- Purity control : Use HPLC (C18 column, acetonitrile/water gradient) to verify >98% purity .
- Crystallography : Single-crystal X-ray diffraction confirms polymorphic forms .
- Thermal analysis : DSC and TGA differentiate hydrated vs. anhydrous forms .
Q. Which synthetic routes allow selective modification of the benzodioxole or hydroxybenzoic acid moieties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
